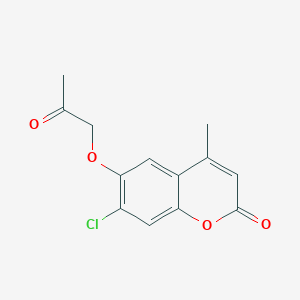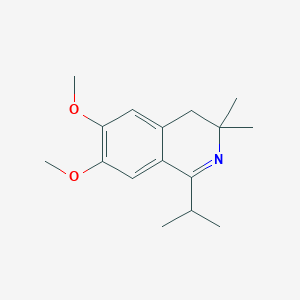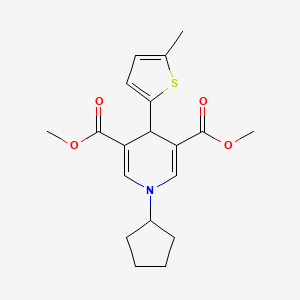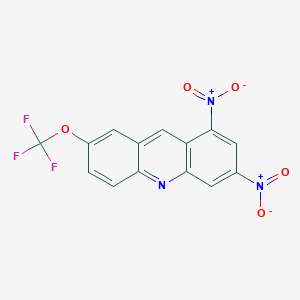![molecular formula C18H14N4OS B14948327 3-amino-N-(4-cyanophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B14948327.png)
3-amino-N-(4-cyanophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(4-cyanophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex heterocyclic compound.
Preparation Methods
The synthesis of 3-amino-N-(4-cyanophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide involves multiple steps. One common method starts with the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with various reagents to form intermediate compounds, which are then cyclized to produce the target compound . Industrial production methods often involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, often using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-amino-N-(4-cyanophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, preventing the bacteria from synthesizing essential proteins and leading to their death . The exact pathways involved depend on the specific application and target organism or cell type .
Comparison with Similar Compounds
Similar compounds include other thienopyridines and pyridine derivatives. These compounds often share similar biological activities but can differ in their potency, selectivity, and side effect profiles. For example, thieno[3,2-d]pyrimidines and thieno[3,4-b]pyridines are structurally related but may have different applications and mechanisms of action . The uniqueness of 3-amino-N-(4-cyanophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide lies in its specific structure, which confers distinct chemical and biological properties .
Properties
Molecular Formula |
C18H14N4OS |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
6-amino-N-(4-cyanophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide |
InChI |
InChI=1S/C18H14N4OS/c19-9-10-4-6-12(7-5-10)21-17(23)16-15(20)13-8-11-2-1-3-14(11)22-18(13)24-16/h4-8H,1-3,20H2,(H,21,23) |
InChI Key |
SGVXCHYKXNIURP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)NC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperidine-4-carboxamide](/img/structure/B14948245.png)
![Isoindol-1-one, 2-pyridin-3-ylmethyl-3-[(pyridin-3-ylmethyl)amino]-2,3-dihydro-](/img/structure/B14948254.png)
![(1Z)-1-(2-hydroxy-5-nitrobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B14948260.png)
![N-[(E)-amino{[(2E)-6-ethoxy-4-methylquinazolin-2(3H)-ylidene]amino}methylidene]-2-(4-chlorophenoxy)acetamide](/img/structure/B14948268.png)



![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(2-phenylethyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B14948287.png)

![(1E)-N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxy-2-methylphenyl)ethanimidamide](/img/structure/B14948304.png)
![1-(4-{4-[(3,4-Dichlorophenyl)carbonyl]piperazin-1-yl}-5-fluoro-2-methylphenyl)ethanone](/img/structure/B14948309.png)
![2-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B14948310.png)
![6,6-dimethyl-9-[4-(propan-2-yl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14948313.png)

